

Spectral Analysis of 1-Bromo-2,4,5-trichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-2,4,5-trichlorobenzene**

Cat. No.: **B050287**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **1-Bromo-2,4,5-trichlorobenzene** (CAS No. 29682-44-8), a key intermediate in the synthesis of various organic compounds. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and comparative analysis with structurally similar compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-Bromo-2,4,5-trichlorobenzene**. These predictions are derived from computational models and analysis of spectral data from related halogenated benzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.8 - 8.0	s	-	H-3
~ 7.6 - 7.8	s	-	H-6

Note: The predicted ^1H NMR spectrum is expected to show two singlets in the aromatic region. The exact chemical shifts are influenced by the solvent and the specific electronic environment created by the halogen substituents.

^{13}C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 135 - 138	C-Cl
~ 133 - 136	C-Cl
~ 131 - 134	C-H
~ 130 - 133	C-Cl
~ 128 - 131	C-H
~ 118 - 122	C-Br

Note: The predicted ^{13}C NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to bromine appearing at the most upfield position among the halogenated carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-2,4,5-trichlorobenzene** is expected to exhibit characteristic absorption bands for a polysubstituted aromatic compound.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Weak to Medium	Aromatic C-H stretch
1550 - 1450	Medium to Strong	Aromatic C=C ring stretch
1100 - 1000	Strong	C-Cl stretch
1000 - 900	Strong	C-Br stretch
900 - 675	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Bromo-2,4,5-trichlorobenzene** will be characterized by a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

m/z	Relative Abundance	Assignment
258, 260, 262, 264	Variable	[M] ⁺ (Molecular ion cluster)
179, 181, 183	Variable	[M-Br] ⁺
223, 225, 227	Variable	[M-Cl] ⁺
144, 146	Variable	[C ₆ H ₂ Cl] ⁺
109	Variable	[C ₆ H ₂] ⁺

Note: The most intense peak in the molecular ion cluster will depend on the specific combination of isotopes. The fragmentation pattern will involve the loss of halogen atoms and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for halogenated aromatic compounds like **1-Bromo-2,4,5-trichlorobenzene**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of the solid **1-Bromo-2,4,5-trichlorobenzene**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube and ensure the solution is free of any solid particles.

 ^1H and ^{13}C NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Temperature: 298 K.
- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16-64.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2.0 s.

- Acquisition Time: ~1.5 s.
- Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

- The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples dissolved in a suitable solvent (e.g., dichloromethane or hexane).

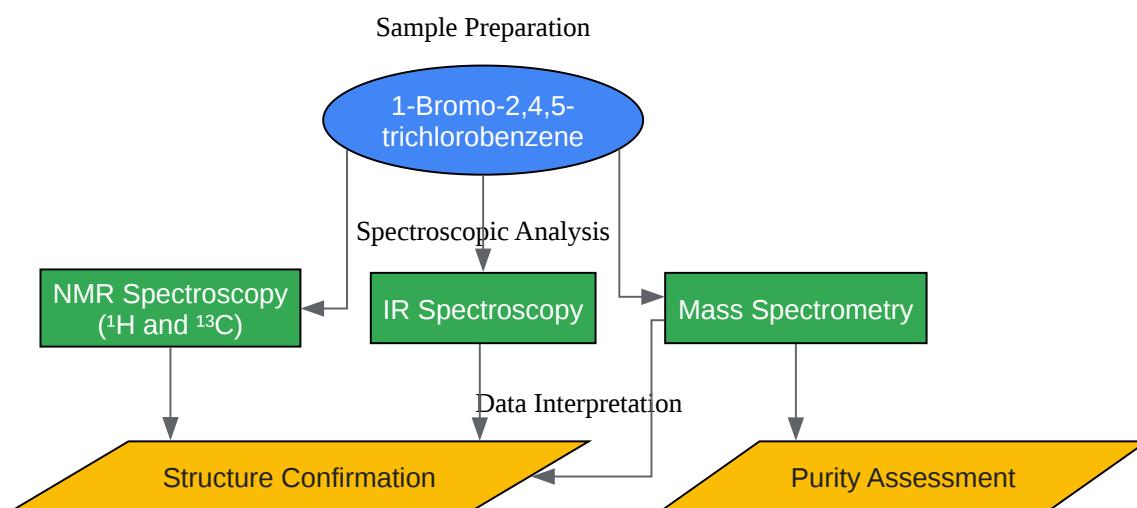
Mass Spectrum Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1 scan/second.

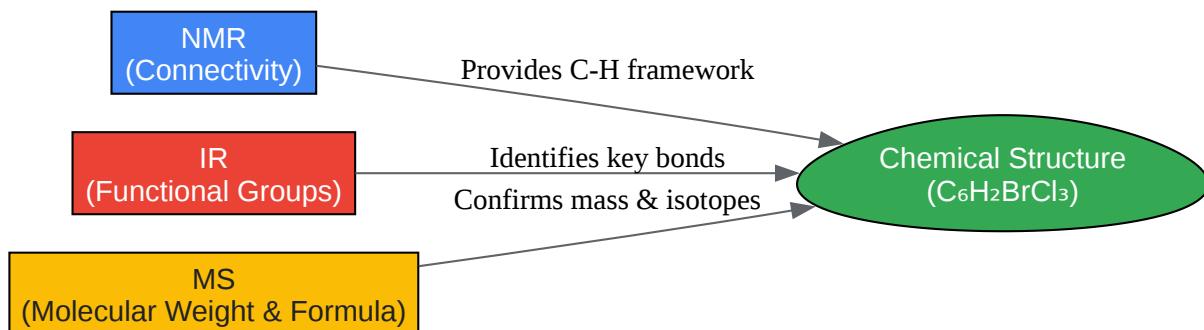
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **1-Bromo-2,4,5-trichlorobenzene**.



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Caption: Workflow for the comprehensive spectral analysis of **1-Bromo-2,4,5-trichlorobenzene**.

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